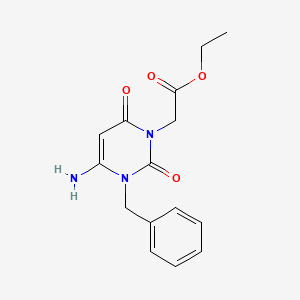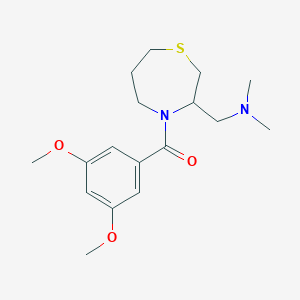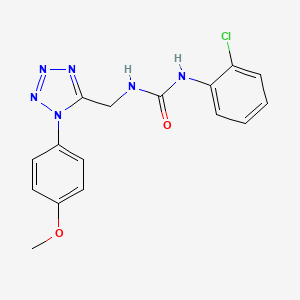![molecular formula C14H15N3OS B2652975 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide CAS No. 2034539-77-8](/img/structure/B2652975.png)
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylthiazole-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, attached to a thiazole ring, which is a heterocyclic ring with one sulfur atom and one nitrogen atom . The compound also contains a cyclopropyl group, which is a three-membered ring, and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings, the cyclopropyl group, and the carboxamide group. The arrangement of these groups in the molecule and their interactions would determine the compound’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The synthesis of certain thiazole C-nucleosides demonstrates potential antiviral activity against various viruses, including herpes, parainfluenza, and rhinovirus. These compounds have also been evaluated as potential inhibitors of purine nucleotide biosynthesis, showing significant activity in both in vitro and in vivo experiments (Srivastava et al., 1977).
Antipsychotic Agent Evaluation
Heterocyclic analogues of certain compounds have been evaluated as potential antipsychotic agents. Their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors was studied, along with their ability to antagonize specific behavioral responses in mice. Some derivatives showed potent in vivo activities, suggesting their utility in developing antipsychotic medication (Norman et al., 1996).
Antitumor and Antimicrobial Activities
Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, representing promising leads for therapeutic applications (Riyadh, 2011).
Neuroinflammation Imaging
A novel compound was synthesized for potential use as a PET agent for imaging the IRAK4 enzyme in neuroinflammation. This tracer showed high radiochemical yield, purity, and specific activity, suggesting its application in diagnosing and monitoring neuroinflammatory conditions (Wang et al., 2018).
Antiprion Activity
2-Aminothiazoles represent a new class of compounds with antiprion activity, offering a promising lead in the search for effective therapeutics for prion diseases. These compounds were shown to achieve and sustain high brain concentrations, indicating their potential for treating neurodegenerative disorders (Gallardo-Godoy et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-17-13(8-19-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDIBFVDENHROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-acetylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2652893.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2652895.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)





![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)
![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)

![N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2652914.png)
![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)
